molecular formula C30H45NO B14292951 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal CAS No. 113538-91-3

9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal

Cat. No.: B14292951
CAS No.: 113538-91-3
M. Wt: 435.7 g/mol
InChI Key: UMOVCWGYXKTVAB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The key steps include:

    Formation of the core structure: This involves the use of starting materials such as aromatic aldehydes and aliphatic amines, which undergo condensation reactions to form the core structure.

    Formation of conjugated double bonds: This step involves the use of reagents such as phosphorus oxychloride (POCl3) and bases like pyridine to facilitate the formation of conjugated double bonds.

Industrial Production Methods

In an industrial setting, the production of This compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions such as temperature, pressure, and reaction time.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Binding to receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Modulation of enzyme activity: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal: can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and overall reactivity. The uniqueness of This compound lies in its specific arrangement of conjugated double bonds and the presence of the dodecyl and methylamino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

113538-91-3

Molecular Formula

C30H45NO

Molecular Weight

435.7 g/mol

IUPAC Name

9-[4-[dodecyl(methyl)amino]phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal

InChI

InChI=1S/C30H45NO/c1-5-6-7-8-9-10-11-12-13-16-25-31(4)30-23-21-29(22-24-30)20-19-27(2)17-14-15-18-28(3)26-32/h14-15,17-24,26H,5-13,16,25H2,1-4H3

InChI Key

UMOVCWGYXKTVAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=CC(=CC=CC=C(C)C=O)C

Origin of Product

United States

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